6-Chloro-3-(trifluoromethyl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(trifluoromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C5H3ClF3N3. It is a pyrazine derivative, characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 3rd position on the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(trifluoromethyl)pyrazin-2-amine typically involves the introduction of the chloro and trifluoromethyl groups onto the pyrazine ring. One common method involves the reaction of 2-chloropyrazine with trifluoromethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(trifluoromethyl)pyrazin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce more complex pyrazine-based compounds .
Scientific Research Applications
6-Chloro-3-(trifluoromethyl)pyrazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(trifluoromethyl)pyrazin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and trifluoromethyl groups can influence its binding affinity and specificity for these targets. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 6-(Trifluoromethyl)-2-pyridinamine
- 3-Chloro-6-(trifluoromethyl)pyridazine
Uniqueness
6-Chloro-3-(trifluoromethyl)pyrazin-2-amine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyrazine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C5H3ClF3N3 |
---|---|
Molecular Weight |
197.54 g/mol |
IUPAC Name |
6-chloro-3-(trifluoromethyl)pyrazin-2-amine |
InChI |
InChI=1S/C5H3ClF3N3/c6-2-1-11-3(4(10)12-2)5(7,8)9/h1H,(H2,10,12) |
InChI Key |
TUQUCIDAJDUCOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C(F)(F)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.